molecular formula C18H32N4O6 B055069 Bisucaberin CAS No. 112972-60-8

Bisucaberin

Cat. No. B055069
M. Wt: 400.5 g/mol
InChI Key: GTADQMQBQBOJIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first total synthesis of bisucaberin was presented by Bergeron and McManis (1989), showcasing a synthetic scheme that utilized O-benzyl-N-(tert-butoxycarbonyl)-N-(4-cyanobutyl)hydroxylamine as an intermediate. This approach led to the construction of the bisucaberin macrocyclic lactam precursor, culminating in the natural product bisucaberin (Bergeron & McManis, 1989).

Molecular Structure Analysis

Bisucaberin's structure was determined to be 1,12-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone through spectroscopic and X-ray crystallographic analyses. It is a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moiety, closely related to nocardamine (Takahashi et al., 1987).

Chemical Reactions and Properties

The biosynthesis of bisucaberin involves the ATP-dependent dimerisation and macrocyclisation of N-hydroxy-N-succinylcadaverine, catalyzed by a domain within the BibC multienzyme, as identified in Vibrio salmonicida. This process highlights its chemical reactivity and complex formation ability (Kadi, Song, & Challis, 2008).

Physical Properties Analysis

Bisucaberin's physical properties, such as solubility and stability constants, are intrinsic to its effectiveness as a siderophore. However, specific studies focusing solely on its physical properties were not highlighted in the available literature.

Chemical Properties Analysis

Bisucaberin's chemical properties include its role as a siderophore, facilitating iron transport and uptake in microorganisms. Its structure enables the efficient scavenging of iron, contributing to the virulence of certain bacteria in low-iron environments (Winkelmann et al., 2002). The stability constants of its ferric complexes highlight its strong binding affinity to iron, which is critical for its biological function.

Scientific Research Applications

  • Biosynthesis and Chemical Structure :

    • The biosynthetic gene cluster for bisucaberin was identified in Vibrio salmonicida. A domain within the BibC multienzyme catalyzes the ATP-dependent dimerization and macrocyclization of N-hydroxy-N-succinylcadaverine to form bisucaberin (Kadi, Song, & Challis, 2008).
    • Bisucaberin's structure was determined to be 1,12-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone, a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moiety (Takahashi et al., 1987).
  • Applications in Medicine and Microbiology :

    • Bisucaberin has been found to sensitize tumor cells to macrophage-mediated cytolysis. It exhibits specific inhibitory effects on DNA synthesis in tumor cells, sensitizing them to destruction by macrophages (Kameyama et al., 1987).
    • In the context of marine biology, bisucaberin has been isolated from the bacterial fish pathogen Vibrio salmonicida and is involved in cold-water vibriosis of Atlantic salmon. Its high stability as an iron scavenger may contribute to the pathogen's virulence (Winkelmann et al., 2002).
  • Chemical Synthesis and Production :

    • The first total synthesis of bisucaberin has been achieved, illustrating the utility of specific intermediates in its synthesis (Bergeron & McManis, 1989).
    • Bisucaberin B, a linear hydroxamate class siderophore, was isolated from Tenacibaculum mesophilum bacteria. This discovery provided insights into the biosynthesis of siderophores (Fujita, Nakano, & Sakai, 2013).
  • Role in Iron Uptake and Transport :

    • Research has revealed the role of bisucaberin in the process of iron uptake and transport in bacteria, influencing the development of siderophore-antibiotic conjugates for treating infections (Chan et al., 2022).

Safety And Hazards

Detailed safety and hazard information about bisucaberin can be found in its safety data sheet .

Future Directions

Bisucaberin and its related molecules serve as model compounds in biosynthetic research . Future research directions may include further investigation into the biosynthesis and utilization of bisucaberin and related molecules, as well as their roles in bacterial chemical communication .

properties

IUPAC Name

1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTADQMQBQBOJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150242
Record name Bisucaberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisucaberin

CAS RN

112972-60-8
Record name Bisucaberin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisucaberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISUCABERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
R Codd, CZ Soe, AAH Pakchung… - JBIC Journal of …, 2018 - Springer
Dihydroxamic acid macrocyclic siderophores comprise four members: putrebactin (putH 2 ), avaroferrin (avaH 2 ), bisucaberin (bisH 2 ), and alcaligin (alcH 2 ). This mini-review collates …
Number of citations: 15 link.springer.com
T KAMEYAMA, A TAKAHASHI, S KURASAWA… - The Journal of …, 1987 - jstage.jst.go.jp
… bisucaberin was substitutive for the addition of bisucaberin to macrophage-tumor cell co-culture, but preincubation of macrophageswasnot. Furthermore, activation of macrophagesor …
Number of citations: 98 www.jstage.jst.go.jp
G Winkelmann, DG Schmid, G Nicholson, G Jung… - Biometals, 2002 - Springer
… Although not tested in the producing strain, the isolated bisucaberin showed good growth … for bisucaberin has not been reported so far, the present study is evidence that bisucaberin …
Number of citations: 69 link.springer.com
RJ Bergeron, JS McManis - Tetrahedron, 1989 - Elsevier
The first total synthesis of 6,17-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone (bisucaberin) is presented. The synthetic scheme employed in this study illustrates the …
Number of citations: 50 www.sciencedirect.com
Z Hou, KN Raymond, B O'Sulliva, TW Esker… - Inorganic …, 1998 - ACS Publications
… siderophores, alcaligin (AG) and bisucaberin (BR), has been investigated … bisucaberin, a structural analogue of alcaligin, is produced by marine bacteria. Both alcaligin and bisucaberin …
Number of citations: 73 pubs.acs.org
MJ Fujita, N Kimura, H Yokose, M Otsuka - Molecular BioSystems, 2012 - pubs.rsc.org
… The gene cluster was successfully expressed in Escherichia coli to produce bisucaberin, a … bisucaberin biosynthetic gene cluster was moderately similar to that of the known bisucaberin …
Number of citations: 35 pubs.rsc.org
MJ Fujita, K Nakano, R Sakai - Molecules, 2013 - mdpi.com
A siderophore, named bisucaberin B, was isolated from … chemical methods, the structure of bisucaberin B (1) was clearly … form of the known macrocyclic dimer bisucaberin (2), and was …
Number of citations: 41 www.mdpi.com
A TAKAHASHI, H NAKAMURA… - The Journal of …, 1987 - jstage.jst.go.jp
The structure of bisucaberin, a new siderophore, was determined to be 1, 12-dihydroxy-l, 6, 12… Themolecule of bisucaberin consists of a cyclic dimer of 1-hydroxyl, 6-diazaundecane-2, 5-…
Number of citations: 110 www.jstage.jst.go.jp
N Kadi, L Song, GL Challis - Chemical communications, 2008 - pubs.rsc.org
The bisucaberin biosynthetic gene cluster has been identified in Vibrio salmonicida and a domain from within the BibC multienzyme encoded by the cluster has been shown to catalyse …
Number of citations: 49 pubs.rsc.org
MJ Fujita, Y Goto, R Sakai - Marine drugs, 2018 - mdpi.com
The biosynthetic gene cluster for bisucaberin B (1, bsb gene cluster), an N-hydroxy-N-succinyl diamine (HSD)-based siderophore, was cloned from the marine bacterium …
Number of citations: 11 www.mdpi.com

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